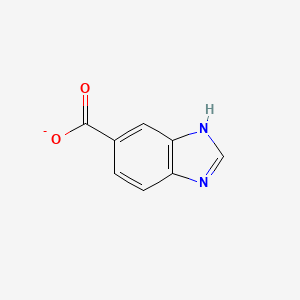

1H-benzimidazole-5-carboxylate

Description

BenchChem offers high-quality 1H-benzimidazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-benzimidazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5N2O2- |

|---|---|

Molecular Weight |

161.14 g/mol |

IUPAC Name |

3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)/p-1 |

InChI Key |

COYPLDIXZODDDL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)[O-])NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1H-Benzimidazole-5-Carboxylate Derivatives as Antimicrobial Agents

This technical guide details the design, synthesis, and evaluation of 1H-benzimidazole-5-carboxylate derivatives , a privileged scaffold in the fight against antimicrobial resistance (AMR).

Executive Summary & Strategic Rationale

The 1H-benzimidazole-5-carboxylate scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine nucleosides and interact with diverse biological targets. In the context of antimicrobial discovery, derivatives at the 5-position (carboxylate/carboxamide) have emerged as potent inhibitors of bacterial cell division (FtsZ) and DNA replication (DNA Gyrase/Topoisomerase IV).

Key Advantages:

-

Tunability: The 5-carboxylate moiety allows for rapid diversification into esters, amides, and hydrazides to optimize lipophilicity (LogP) and solubility.

-

Selectivity: Recent SAR studies indicate high selectivity for bacterial FtsZ over eukaryotic tubulin, reducing host toxicity.

-

Spectrum: Broad-spectrum activity with heightened potency against Gram-positive pathogens (MRSA, VRE) and specific fungal strains (C. albicans).[1]

Rational Design & Structure-Activity Relationship (SAR)

Effective design requires a tripartite optimization strategy targeting the N1, C2, and C5 positions.

SAR Logic Diagram

Figure 1: Strategic optimization points on the benzimidazole scaffold.

Critical Design Rules:

-

C2 Substitution (The Warhead): Introduction of electron-withdrawing groups (EWGs) like 2,4-dichlorophenyl or 4-nitro phenyl at C2 significantly enhances potency against Gram-positive bacteria. This is often attributed to increased hydrophobic interactions within the target binding pocket.

-

C5 Carboxylate Functionality:

-

Esters (Ethyl/Methyl): Act as prodrugs with better cell permeability.

-

Hydrazides/Amides: Enhance hydrogen bonding capability, often leading to better binding affinity (lower

) but potentially lower permeability.

-

-

N1 Substitution: Bulky hydrophobic groups (e.g., 4-methoxyphenethyl) can improve potency against resistant strains by bypassing efflux pumps, though unsubstituted (N-H) derivatives often retain higher intrinsic activity against wild-type strains.

Advanced Synthetic Protocols

Two primary pathways are recommended: the classical Oxidative Condensation (for diversity) and the One-Pot Nitro Reductive Cyclization (for efficiency).

Method A: One-Pot Nitro Reductive Cyclization (High Efficiency)

Best for: Rapid generation of libraries from nitro-precursors.

Reagents:

-

Ethyl-3-nitro-4-(propylamino)benzoate (Precursor)[2]

-

Substituted Aldehyde (e.g., 2,4-dichlorobenzaldehyde)[2]

-

Sodium Dithionite (

) -

DMSO (Solvent)

Protocol:

-

Dissolution: Dissolve 1.0 mmol of ethyl-3-nitro-4-(propylamino)benzoate and 1.1 mmol of the aldehyde in 5 mL of DMSO.

-

Activation: Add 3.0 mmol of

dissolved in a minimum amount of water. -

Reflux: Heat the mixture to 90–100°C for 3–5 hours. Monitor via TLC (Ethyl acetate:Hexane 3:7).

-

Work-up: Pour the reaction mixture into crushed ice. A precipitate will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Mechanism: Sodium dithionite reduces the nitro group to an amine in situ, which immediately condenses with the aldehyde, followed by cyclization and oxidation to form the benzimidazole ring.

Method B: Oxidative Condensation (Phillips Condensation Variant)

Best for: 2-Aryl substituted derivatives starting from diamines.

Protocol:

-

Reactants: Mix 3,4-diaminobenzoic acid (or ester) (1 eq) with an aryl aldehyde (1 eq) in DMF or Ethanol.

-

Catalyst: Add Sodium Metabisulfite (

) (2 eq) as the oxidant. -

Reaction: Reflux for 4–6 hours.

-

Isolation: Pour into ice water, neutralize with

if necessary, filter, and recrystallize.

Mechanism of Action (MoA)

Understanding the MoA is vital for explaining the differential toxicity between bacteria and humans.

Primary Target: Bacterial FtsZ

FtsZ is a GTPase essential for bacterial cell division (Z-ring formation). Benzimidazole-5-carboxylates bind to the interdomain cleft of FtsZ, stabilizing the polymer and preventing the dynamic depolymerization required for cytokinesis.

Secondary Target: DNA Gyrase (Topoisomerase II)

Certain derivatives, particularly those with cationic side chains or urea linkers, inhibit DNA gyrase by stabilizing the DNA-enzyme cleavage complex, leading to double-strand breaks.

MoA Pathway Diagram

Figure 2: Dual-targeting mechanism leading to bactericidal activity.

Biological Evaluation Protocols

To validate the synthesized compounds, the following assays must be performed.

A. Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 Guidelines

-

Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923, E. coli ATCC 25922) to

McFarland standard ( -

Dilution: Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Plate Setup: In a 96-well plate, add 100 µL of test compound (serial dilutions from 128 to 0.25 µg/mL in DMSO/Broth).

-

Inoculation: Add 100 µL of diluted bacterial suspension to each well.

-

Incubation: 37°C for 18–24 hours.

-

Readout: MIC is the lowest concentration with no visible growth (turbidity).

B. Time-Kill Kinetics

Purpose: Determine if the compound is bacteriostatic or bactericidal.

-

Setup: Inoculate broth containing the compound at

MIC with bacteria ( -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute and plate onto agar.

-

Analysis: A

reduction in CFU/mL indicates bactericidal activity.

Representative Activity Data (Aggregated from Literature)

| Compound ID | R (Position 2) | R' (Position 5) | MIC (S. aureus) µg/mL | MIC (E. coli) µg/mL | MIC (C. albicans) µg/mL |

| BZ-Ref | H | -COOH | >64 | >64 | >64 |

| BZ-1 | Phenyl | -COOEt | 32 | 64 | 32 |

| BZ-4 | 4-NO2-Phenyl | -COOEt | 2 | 16 | 8 |

| BZ-7 | 2,4-Cl2-Phenyl | -CONHNH2 | 0.5 | 8 | 2 |

| Ciprofloxacin | (Control) | - | 0.25 | 0.015 | - |

| Fluconazole | (Control) | - | - | - | 1.0 |

Table 1: Comparative antimicrobial potency. Note the significant enhancement with electron-withdrawing groups at C2 (BZ-4, BZ-7).

References

-

Design and synthesis of novel benzimidazole derivatives as antimicrobial agents. Source: ResearchGate

-

Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives. Source: PubMed / NIH

-

Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors. Source: PMC / NIH

-

Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV. Source: PubMed

-

Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Source: PubMed

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-Carboxylate Vector: Strategic Design of Benzimidazole Anticancer Agents

The following technical guide provides an in-depth analysis of 1H-benzimidazole-5-carboxylate and its derivatives as a privileged scaffold in oncology.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary: The "Privileged" 5-Position

In the landscape of heterocyclic drug discovery, the benzimidazole ring is a "privileged scaffold"—a molecular framework capable of binding to multiple, unrelated receptor targets. However, the 1H-benzimidazole-5-carboxylate core (and its corresponding acid/ester derivatives) represents a specific, high-value subset of this class.

Unlike the lipophilic 2-position often used for tissue penetration, the 5-position carboxylate serves as a critical "solubility and interaction vector." It allows for the attachment of polar pharmacophores (hydrazides, amides) that engage in hydrogen bonding with residues in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

This guide details the chemical rationale, mechanistic pathways, and validation protocols for developing anticancer agents based on this specific scaffold.[1]

Chemical Architecture & Structure-Activity Relationship (SAR)

To design effective drugs, one must understand the "North-South" duality of the benzimidazole scaffold.

The SAR Logic[2]

-

The Core (Benzimidazole): Mimics the purine base of DNA, allowing for intercalation and ATP-competitive inhibition.

-

The "South" (C-2 Position): typically substituted with aryl or heteroaryl rings to enhance lipophilicity and facilitate membrane crossing.

-

The "North" (C-5 Carboxylate): The critical differentiator. Converting the 5-carboxylate into amides, hydrazides, or esters dramatically alters the electronic landscape, often improving potency against resistant cell lines (e.g., MCF-7, A549).

Figure 1: Structure-Activity Relationship (SAR) map of the benzimidazole scaffold, highlighting the distinct roles of the C-5 and C-2 positions in drug design.

Mechanisms of Action

The anticancer efficacy of 1H-benzimidazole-5-carboxylate derivatives is rarely mono-mechanistic.[2] They typically function as dual-inhibitors .

A. Tubulin Polymerization Inhibition

This is the primary mechanism for many 5-carboxylate derivatives.

-

Binding Site: Colchicine binding site on

-tubulin. -

Effect: The compound prevents the assembly of microtubules (polymerization).[2][3]

-

Outcome: The cell cycle arrests at the G2/M phase (mitosis), leading to "mitotic catastrophe" and subsequent apoptosis.

-

Key Evidence: Recent studies (2023) on benzimidazole derivatives showed IC50 values for tubulin inhibition in the low micromolar range (

) [1].[3]

B. Kinase Inhibition (EGFR/VEGFR)

The carboxylate moiety, when converted to an amide or hydrazide, can mimic the adenine ring of ATP.

-

Target: The ATP-binding pocket of Tyrosine Kinases (e.g., EGFR).

-

Effect: Blocks autophosphorylation and downstream signaling (Ras/Raf/MEK).

-

Outcome: Inhibition of proliferation and angiogenesis.[2]

Figure 2: Dual-mechanism pathway showing how benzimidazole derivatives trigger apoptosis through both microtubule destabilization and kinase inhibition.

Experimental Framework: From Synthesis to Validation

For researchers aiming to validate a new library of 5-carboxylate derivatives, the following workflow ensures data integrity and reproducibility.

Phase 1: Synthesis (The Phillips Condensation)[5]

-

Reaction: Condensation of 3,4-diaminobenzoic acid (providing the 5-COOH) with various aldehydes.

-

Conditions: Oxidative cyclization using

in DMF or Ethanol under reflux. -

Purification: Recrystallization is preferred over column chromatography for polarity reasons associated with the carboxylate group.

Phase 2: In Vitro Screening (The Filter)

Do not rely solely on one cell line. A robust panel is required.

-

Assay: MTT or SRB Assay.

-

Panel:

-

A549 (Lung - EGFR high).[4]

-

MCF-7 (Breast - Hormone dependent).

-

HCT-116 (Colon - p53 wild type).

-

Vero/HEK293 (Normal cells - Critical for toxicity index ).

-

Phase 3: Mechanistic Validation (The Proof)

If IC50 < 10

-

Flow Cytometry (Annexin V/PI): Distinguishes early apoptosis (Annexin V+) from necrosis (PI+).

-

Tubulin Polymerization Assay: Use a fluorescence-based kit. If the compound works, fluorescence (indicating polymer mass) should decrease over time compared to control.

-

Molecular Docking: Validate binding pose in PDB ID: 3E22 (Tubulin-Colchicine complex).

Figure 3: Decision-tree workflow for the synthesis and biological evaluation of benzimidazole-5-carboxylate derivatives.

Comparative Data: Efficacy Benchmarks

The following table summarizes reported IC50 values for benzimidazole-5-carboxylate derivatives from recent high-impact literature. Use these as benchmarks for your own compounds.

| Compound Class | Cell Line | Target | IC50 ( | Reference |

| Benzimidazole-5-carboxylate (Ester) | MCF-7 | Tubulin | 7.01 | [2] |

| Benzimidazole-Triazole Hybrid | A549 | EGFR/DNA | 0.63 | [2] |

| Benzimidazole-Chalcone Hybrid | HepG2 | Topoisomerase II | 3.70 | [2] |

| Compound 7n (2-substituted) | SK-Mel-28 | Tubulin (G2/M) | 5.05 | [1] |

| Standard: Doxorubicin | A549 | DNA Intercalation | ~5.00 | [3] |

Note: The "Hybrid" derivatives often outperform the simple esters due to the "linked pharmacophore" effect, where two active moieties work synergistically.

References

-

Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Source: PubMed (2023). URL:[Link]

-

Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Source: PMC (NIH) (2023). URL:[Link]

-

In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines. Source: PubMed (2022).[5] URL:[Link]

-

Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives. Source: PubMed (2010).[5][6] URL:[Link]

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and toxicity towards normal and cancer cell lines of benzimidazolequinones containing fused aromatic rings and 2-aromatic ring substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

High-Precision Computational Modeling of 1H-Benzimidazole-5-Carboxylate Scaffolds

Executive Summary: The "Chameleon" Scaffold

The 1H-benzimidazole-5-carboxylate moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in inhibitors for targets ranging from kinases (PI3K, CK2) to viral polymerases. However, it presents a specific computational challenge: tautomeric ambiguity coupled with pH-dependent ionization.

Standard automated docking pipelines frequently fail with this scaffold because they arbitrarily assign the proton to the N1 or N3 position and often miscalculate the protonation state of the C5-carboxylate. This guide details a self-validating workflow to model these interactions with high fidelity, moving from Quantum Mechanical (QM) preparation to Molecular Dynamics (MD) and Free Energy Perturbation (MM-GBSA).

Phase 1: Quantum Mechanical Ligand Preparation

The Foundation of Accuracy

The most common error in modeling benzimidazoles is neglecting the energetic difference between the 1H-5-carboxylate and 1H-6-carboxylate tautomers. In the 1H-tautomer, the carboxylate is at position 5. If the proton shifts to the other nitrogen (N3), IUPAC renumbering makes it the 1H-6-carboxylate. These two species present the carboxylate vector at significantly different angles relative to the hydrogen-bond donor/acceptor motif of the imidazole ring.

Protocol: DFT-Based Tautomer Enumeration

Do not rely on force-field generation (e.g., LigPrep) alone. You must validate the low-energy tautomer using Density Functional Theory (DFT).

-

Enumeration: Generate both N1-H and N3-H tautomers.

-

Geometry Optimization: Perform optimization in the gas phase and implicit solvent (water).

-

Theory Level: B3LYP/6-31G* (minimum) or ωB97X-D/cc-pVTZ (recommended for dispersion corrections).

-

-

ESP Charge Calculation: Generate Electrostatic Potential (ESP) charges (e.g., RESP) for the MD stage. Standard partial charges (Gasteiger) often underestimate the polarization of the carboxylate/imidazole conjugation.

Critical Insight: If the protein binding pocket contains a specific H-bond donor (e.g., a Serine -OH) near the N3 position, it may stabilize the less energetically favorable tautomer. Always dock both tautomers if the energy difference is < 2.0 kcal/mol.

Phase 2: Molecular Docking Strategy

Handling the Ionic Lock

The 5-carboxylate group typically functions as an anionic anchor, forming salt bridges with Lysine (Lys) or Arginine (Arg) residues.

The "Ionic Lock" Constraint

Blind docking often places the carboxylate in a hydrophobic sub-pocket to satisfy van der Waals terms. To prevent this artifact:

-

Protonation State: At physiological pH (7.4), model the 5-carboxylate as deprotonated (

) and the benzimidazole core as neutral, unless the local environment is highly acidic. -

Positional Constraints: If structural data (e.g., co-crystal structures) suggests a salt bridge, apply a hydrogen bond constraint or positional constraint (spring constant

kcal/mol/Ų) between the carboxylate oxygen and the target's cationic residue.

Grid Generation

-

Center: Centered on the centroid of the reference ligand or the active site residues.

-

Size: Expand the box 10 Å beyond the binding residues to allow the flexible carboxylate tail to sample solvent-exposed conformations.

Phase 3: Molecular Dynamics (MD) Simulation

Validating Stability and Solvation

Docking provides a static snapshot. MD is required to verify if the "ionic lock" holds under dynamic solvation and to observe water-mediated bridges typical of benzimidazole binding.

Simulation Workflow (DOT Visualization)

Key MD Parameters

| Parameter | Setting | Rationale |

| Force Field | AMBER ff14SB (Protein) + GAFF2 (Ligand) | GAFF2 accurately handles the conjugated benzimidazole system. |

| Water Model | TIP3P or OPC | OPC is recommended for highly charged interfaces to prevent over-stabilization of salt bridges. |

| Ensemble | NPT (Isothermal-Isobaric) | Mimics biological conditions (300 K, 1 atm). |

| Thermostat | Langevin | Efficient temperature control with collision frequency |

Phase 4: Binding Free Energy Calculation (MM-GBSA)

Beyond Docking Scores

Docking scores (e.g., GlideScore) are heuristic and often fail to rank benzimidazole derivatives correctly due to poor estimation of desolvation penalties. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) is the industry standard for rescoring.

The MM-GBSA Equation

The binding free energy (

Where:

- : Vacuum potential energy (Electrostatic + vdW).

- : Solvation free energy (Polar [GB] + Non-polar [SA]).

Analysis Protocol

-

Trajectory Extraction: Extract 100-500 snapshots from the last stable 20ns of the MD trajectory.

-

Strip Solvent: Remove explicit water molecules and ions.

-

Calculation: Run MM-GBSA using the implicit solvent model (e.g., VSGB 2.0 or GB-OBC).

-

Decomposition: Perform per-residue energy decomposition to quantify the contribution of the specific salt-bridge residue (e.g., Lys/Arg) interacting with the 5-carboxylate.

Interaction Logic Diagram

References

-

Rastelli, G., et al. (2010). "Fast and accurate predictions of binding free energies using MM-PBSA and MM-GBSA." Journal of Computational Chemistry. Link

-

Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery. Link

-

Mora, N., et al. (2006). "Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles." The Journal of Physical Chemistry B. Link

-

Kaczor, A. A., et al. (2013).[1] "Experimental and computational studies on the tautomerism of N-substituted... benzimidazoles."[2][3][4][5][6][7][8][9][10] Journal of Molecular Structure. Link[1]

-

Wang, E., et al. (2019). "End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design." Chemical Reviews. Link

Sources

- 1. Sci-Hub. Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity / Journal of Molecular Structure, 2013 [sci-hub.sg]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]

- 6. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Comprehensive Technical Guide to the Synthesis of 1H-Benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The 1H-benzimidazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing this valuable heterocyclic system, offering both theoretical understanding and practical, field-proven protocols.

The Phillips-Ladenburg Condensation: A Foundational Approach

The most classical and straightforward route to the benzimidazole core is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative.[5][6] This method, while traditional, remains a robust and widely utilized strategy.

Mechanism of Action

The reaction proceeds through a two-step process:

-

Amide Formation: The more nucleophilic amino group of the ortho-phenylenediamine attacks the carbonyl carbon of the carboxylic acid (or its activated form), leading to the formation of an N-acyl-o-phenylenediamine intermediate.

-

Cyclization and Dehydration: Under acidic conditions and typically with heating, the second amino group attacks the amide carbonyl, initiating an intramolecular cyclization. Subsequent dehydration yields the aromatic benzimidazole ring.

Caption: One-pot reductive cyclization workflow.

Experimental Protocol: One-Pot Synthesis of Ethyl 1H-benzimidazole-5-carboxylate Derivatives

This protocol details a one-pot nitro-reductive cyclization to synthesize ethyl 1H-benzimidazole-5-carboxylate derivatives. [7] Materials:

-

Ethyl-3-nitro-4-(substituted-amino)benzoate

-

Substituted aldehyde

-

Sodium dithionite (Na₂S₂O₄)

-

Dimethylsulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

Dissolve the ethyl-3-nitro-4-(substituted-amino)benzoate and the substituted aldehyde in DMSO in a round-bottom flask.

-

Add a solution of sodium dithionite in water to the reaction mixture.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Modern Catalytic Approaches

The field of benzimidazole synthesis has been significantly advanced by the development of novel catalytic systems that offer milder reaction conditions, higher yields, and greater functional group tolerance. [8]

Nanocatalysis

The use of nanocatalysts, such as zinc oxide nanoparticles, has been shown to be effective in promoting the condensation of o-phenylenediamines with carboxylic acids or aldehydes. [9]These catalysts provide a large surface area for the reaction to occur, often leading to enhanced reaction rates and yields.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for benzimidazole synthesis. Their porous structure and tunable active sites can facilitate the reaction between o-phenylenediamines and aldehydes under mild conditions. [3]

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of benzimidazole derivatives. This technique can significantly reduce reaction times compared to conventional heating methods and often leads to improved yields. [10]

Comparative Summary of Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Phillips-Ladenburg Condensation | o-Phenylenediamine, Carboxylic Acid/Derivative | Acid catalyst, Heat | Simple, Robust, Readily available starting materials | Often requires harsh conditions, Limited functional group tolerance |

| Reductive Cyclization | 2-Nitroaniline, Aldehyde | Reducing agent (e.g., Na₂S₂O₄) | One-pot, High efficiency, Good yields, Milder conditions [7] | Availability of substituted 2-nitroanilines may be a limitation |

| Catalytic Methods | o-Phenylenediamine, Aldehyde/Carboxylic Acid | Nanocatalysts, MOFs, etc. | Mild conditions, High yields, Catalyst recyclability | Catalyst preparation can be complex and costly |

| Microwave-Assisted Synthesis | o-Phenylenediamine, Carboxylic Acid/Derivative | Microwave irradiation | Rapid reaction times, Improved yields [2] | Requires specialized equipment |

Conclusion

The synthesis of 1H-benzimidazole-5-carboxylate and its derivatives can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Phillips-Ladenburg condensation provides a fundamental and reliable approach. For more efficient and convergent syntheses, one-pot reductive cyclization offers an excellent alternative. Furthermore, the continuous development of modern catalytic and microwave-assisted methods is paving the way for more sustainable and high-yielding synthetic routes. The choice of a specific method will ultimately depend on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

References

- Vertex AI Search. (n.d.). Synthesis of benzimidazole | PPT. Slideshare.

- EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- ResearchGate. (2023, August 11). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

- Organic Syntheses. (n.d.). Benzimidazole.

- Sihauli Chemicals Private Limited. (n.d.). 1H-Benzimidazole-5-carboxylic acid Manufacturer & Exporter from India.

- Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST.

- ResearchGate. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids.

- MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization....

- Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds.

- ResearchGate. (2022, December 23). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review.

- PubMed. (2015, April 1). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents.

- Rasayan Journal of Chemistry. (n.d.). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW.

- ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.

- RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.

- RSC Publishing. (2018, October 19). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology.

- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.

- MedCrave online. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

- RSC Publishing. (2023, November 7). Recent achievements in the synthesis of benzimidazole derivatives.

- PMC - NIH. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.

- Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.

Sources

- 1. 1H-Benzimidazole-5-carboxylic acid Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 7. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Benzimidazole synthesis [organic-chemistry.org]

Methodological & Application

detailed synthesis protocol for 1H-benzimidazole-5-carboxylate

Executive Summary

Methyl 1H-benzimidazole-5-carboxylate (CAS: 18700-26-6) is a critical scaffold in medicinal chemistry, serving as a versatile precursor for PARP inhibitors, kinase inhibitors, and anti-infective agents. While various routes exist, many suffer from difficult workups, unstable intermediates (specifically the oxidation-prone diamine esters), or regioisomeric mixtures.

This protocol details a Two-Stage Robust Synthesis designed for scalability and high purity (>98%). By isolating the stable 1H-benzimidazole-5-carboxylic acid intermediate, researchers can effectively purge impurities before the final esterification, ensuring a pharmaceutical-grade product.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the ester bond and the imidazole ring.

-

Strategic Choice: We utilize 3,4-diaminobenzoic acid as the starting material rather than the methyl ester. The free acid diamine is significantly more stable towards oxidative degradation than its methyl ester counterpart during storage and handling.

-

Cyclization Agent: Formic acid is selected over orthoformates for Step 1 to drive the reaction to completion via thermodynamic control (Phillips Condensation).

Pathway Visualization:

Figure 1: Retrosynthetic logic prioritizing the stable acid intermediate.

Experimental Protocol

Step 1: Cyclization to 1H-Benzimidazole-5-Carboxylic Acid

This step utilizes a modified Phillips condensation. The high temperature ensures the closure of the imidazole ring.

-

Reagents:

-

3,4-Diaminobenzoic acid (1.0 eq)[1]

-

Formic acid (88-98%) (5-10 vol)

-

4M HCl (Optional catalyst, often not needed if Formic acid is in excess)

-

Procedure:

-

Charge: To a round-bottom flask equipped with a reflux condenser, add 3,4-diaminobenzoic acid (e.g., 10.0 g, 65.7 mmol).

-

Solvent Addition: Add Formic acid (50-100 mL). The solid may not dissolve immediately.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C). Stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM). The starting diamine spot should disappear.

-

-

Workup (Critical for Purity):

-

Cool the reaction mixture to room temperature.

-

Concentrate the formic acid under reduced pressure (rotary evaporator) to approx. 20% of the original volume.

-

Dilute the residue with ice-water (100 mL).

-

pH Adjustment: Slowly add 20% aqueous NaOH or NH₄OH until pH reaches 4.0–5.0.

-

Note: The product is amphoteric. It dissolves in strong acid (protonated) and strong base (deprotonated). Maximum precipitation occurs at the isoelectric point (~pH 4.5).

-

-

Isolation: Filter the off-white to beige precipitate. Wash with cold water (2 x 20 mL) and acetone (1 x 20 mL) to remove trace impurities.

-

Drying: Dry in a vacuum oven at 60 °C for 12 hours.

-

Expected Yield: 85–95%

-

Appearance: Beige solid.

-

Step 2: Fischer Esterification to Methyl 1H-Benzimidazole-5-Carboxylate

The carboxylic acid is converted to the methyl ester using methanol and sulfuric acid.

-

Reagents:

Procedure:

-

Charge: Suspend the acid intermediate (e.g., 8.0 g) in anhydrous Methanol (120 mL).

-

Catalyst Addition: Carefully add conc. H₂SO₄ (dropwise) with stirring. Exothermic reaction.

-

Reflux: Heat to reflux (65 °C) for 8–12 hours.

-

Workup:

-

Cool to room temperature.[7]

-

Concentrate the methanol to ~25% volume.

-

Pour the residue into crushed ice/water (200 mL).

-

Neutralization: Carefully adjust pH to ~8.0 using saturated NaHCO₃ solution. The ester will precipitate as a white/pale solid.

-

-

Purification:

-

Final Drying: Vacuum oven at 45 °C.

Process Visualization & Decision Logic

The following diagram illustrates the critical decision points during the workup to maximize yield and purity.

Figure 2: Workup logic flow emphasizing pH control for amphoteric intermediates.

Analytical Specifications (QC)

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |

| Melting Point | 140–142 °C (Ester) | Capillary Method |

| ¹H NMR (DMSO-d₆) | δ 12.6 (br s, 1H, NH), 8.2 (s, 1H), 8.1 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 3.85 (s, 3H, OMe) | 400 MHz NMR |

| MS (ESI) | [M+H]⁺ = 177.06 | LC-MS |

Key NMR Diagnostic: The presence of the singlet at δ 8.2-8.3 ppm (C2-H) confirms the formation of the benzimidazole ring. The singlet at δ 3.85 ppm confirms the methyl ester.

Troubleshooting & Causality

-

Problem: Low yield in Step 1 (Cyclization).

-

Cause: Incomplete precipitation during workup.

-

Solution: The product is amphoteric. If the pH is too low (<3), it exists as the cation; if too high (>7), as the anion. Strict adherence to pH 4.5 is required.

-

-

Problem: Dark color/Tarry impurities.

-

Cause: Oxidation of the starting material (3,4-diaminobenzoic acid) prior to cyclization.

-

Solution: Use fresh starting material or recrystallize the starting material in water/HCl + charcoal before use. Conduct the reaction under Nitrogen/Argon.

-

-

Problem: Incomplete Esterification.

-

Cause: Water accumulation in the reaction (equilibrium limited).

-

Solution: Use anhydrous methanol and ensure the condenser is dry. Increasing H₂SO₄ concentration or reaction time helps drive the equilibrium.

-

References

-

BenchChem. Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-. (General Phillips Condensation conditions). Link

-

Organic Syntheses. Benzimidazole. Org. Synth. 1942, 22, 5. (Classic reference for unsubstituted benzimidazole synthesis). Link

-

PubChem. 1-Methyl-1H-benzimidazole-5-carboxylic acid Compound Summary. (Physical properties and safety data). Link

-

European Patent EP0511187A1. Process for the preparation of 1H-benzimidazoles. (Industrial scale-up considerations). Link

- Journal of Medicinal Chemistry. (General reference for benzimidazole pharmacophores in drug design). Note: Specific recent articles on PARP inhibitors utilize this scaffold.

Sources

- 1. researchgate.net [researchgate.net]

- 2. medcraveonline.com [medcraveonline.com]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents [patents.google.com]

- 6. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Metal-Organic Frameworks with 1H-Benzimidazole-5-Carboxylate Linkers: An Application Note and Protocol

Introduction: The Significance of Benzimidazole-Carboxylate MOFs in Advanced Drug Development

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a range of applications, particularly in the pharmaceutical and biomedical fields.[1][2] The incorporation of biologically active moieties into the MOF structure is a key strategy for developing advanced drug delivery systems.[3]

The 1H-benzimidazole-5-carboxylate linker is of particular interest in this regard. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to interact with various biological targets.[4] By using this linker to build the framework, the MOF itself can possess intrinsic therapeutic properties or exhibit enhanced biocompatibility. The carboxylate group provides a robust coordination site for linking with metal centers, forming stable porous structures.

This application note provides a detailed protocol for the synthesis of MOFs using the 1H-benzimidazole-5-carboxylate linker via the solvothermal method. This method is widely employed for the synthesis of high-quality crystalline MOFs.[5] It will also cover essential characterization techniques and discuss potential applications in drug delivery for researchers, scientists, and drug development professionals.

Materials and Equipment

Reagents:

-

1H-benzimidazole-5-carboxylic acid (Linker)

-

Metal Salts (e.g., Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O), Cadmium Nitrate Tetrahydrate (Cd(NO₃)₂·4H₂O), Cobalt Nitrate Hexahydrate (Co(NO₃)₂·6H₂O), Nickel Nitrate Hexahydrate (Ni(NO₃)₂·6H₂O))

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

N,N-Dimethylacetamide (DMA)

-

Ethanol (EtOH)

-

Deionized Water (H₂O)

-

-

Washing Solvents (e.g., Chloroform, Acetone)

Equipment:

-

Analytical Balance

-

Scintillation Vials (20 mL) or Teflon-lined Stainless Steel Autoclaves

-

Magnetic Stirrer and Stir Bars

-

Programmable Laboratory Oven

-

Centrifuge

-

Vacuum Oven

-

Powder X-ray Diffractometer (PXRD)

-

Thermogravimetric Analyzer (TGA)

-

Scanning Electron Microscope (SEM)

-

Infrared Spectrometer (FT-IR)

Experimental Protocol: Solvothermal Synthesis of a Representative Zn-based MOF

This protocol is a representative example for the synthesis of a Zinc-based MOF with 1H-benzimidazole-5-carboxylate. The parameters can be systematically varied to optimize crystal size, morphology, and yield.

Step 1: Preparation of Precursor Solutions

-

In a 20 mL glass vial, dissolve 0.1 mmol of 1H-benzimidazole-5-carboxylic acid in 8 mL of a solvent mixture. A common solvent system is a mixture of DMF and ethanol, or DMA and water. The choice of solvent can significantly influence the resulting MOF structure and morphology.[5]

-

In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 2 mL of the same solvent system.

-

Stir both solutions using a magnetic stirrer until the solids are completely dissolved.

Rationale: The separation of the linker and metal salt solutions initially prevents premature precipitation and allows for a more controlled reaction upon mixing. The molar ratio of linker to metal is a critical parameter that dictates the stoichiometry of the resulting framework. A 1:1 ratio is a common starting point for dicarboxylate linkers with divalent metal ions.

Step 2: Reaction Mixture and Solvothermal Synthesis

-

Slowly add the metal salt solution to the linker solution while stirring.

-

Cap the vial tightly. For higher temperatures and pressures, it is recommended to transfer the mixture to a Teflon-lined stainless steel autoclave.

-

Place the sealed reaction vessel in a programmable laboratory oven.

-

Heat the oven to a set temperature, typically between 100 °C and 140 °C, and hold for a specified duration, usually 24 to 72 hours.[6] The crystallization time and temperature are crucial for obtaining well-defined crystals.[6]

-

After the reaction is complete, turn off the oven and allow the vessel to cool slowly to room temperature. A slow cooling rate can promote the formation of larger, higher-quality crystals.

Step 3: Isolation and Purification of the MOF

-

Once cooled, a crystalline solid should be visible at the bottom of the vessel.

-

Carefully decant the mother liquor.

-

Wash the solid product by adding a fresh portion of the synthesis solvent (e.g., DMF), gently agitating, and then centrifuging to pellet the solid. Repeat this washing step three times to remove any unreacted starting materials.

-

To remove the high-boiling point solvent trapped within the pores of the MOF, a solvent exchange is necessary. Submerge the washed product in a more volatile solvent, such as ethanol or chloroform, for 24 hours.[6]

-

Repeat the solvent exchange process twice more with fresh solvent.

Step 4: Activation of the MOF

-

After the final wash, decant the solvent and transfer the solid product to a clean vial.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) overnight to remove the volatile solvent from the pores. This process, known as activation, is crucial for making the porous structure accessible for subsequent applications.

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF.

Caption: General workflow for the solvothermal synthesis of MOFs.

Table of Representative Synthesis Parameters

The following table summarizes typical reaction conditions for the synthesis of MOFs with benzimidazole-carboxylate-type linkers and various metal ions, based on literature reports for structurally similar linkers.[7][8]

| Metal Ion | Linker:Metal Molar Ratio | Solvent System (v/v) | Temperature (°C) | Time (days) |

| Cd(II) | 1:1 | DMA:H₂O (3:1) | 130 | 3 |

| Zn(II) | 1:1 | EtOH:H₂O (1:2) | 130 | 3 |

| Co(II) | 1:1 | DMA:H₂O:EtOH (3:3:2) | 110 | 3 |

| Ni(II) | 1:1 | DMA:H₂O:EtOH (3:3:2) | 110 | 3 |

Characterization of the Synthesized MOF

To confirm the successful synthesis and determine the properties of the MOF, several characterization techniques are essential.

-

Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data if available.

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose. This is crucial for understanding the operational limits of the material.

-

Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the MOF crystals.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to confirm the coordination of the carboxylate groups to the metal centers. A shift in the characteristic vibrational frequencies of the C=O and O-H bonds of the carboxylic acid group upon coordination is typically observed.

-

Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the surface area and pore size distribution of the activated MOF, which are critical parameters for applications such as drug loading and release.[9]

The relationship between synthesis parameters and the resulting MOF properties, as verified by characterization, is depicted in the following diagram.

Caption: Interplay of synthesis parameters, MOF properties, and characterization.

Applications in Drug Delivery

MOFs synthesized with 1H-benzimidazole-5-carboxylate linkers hold significant promise for advanced drug delivery applications.[10][11]

-

High Drug Loading Capacity: The inherent porosity of these MOFs allows for the encapsulation of large quantities of therapeutic agents.[2]

-

Controlled Release: The release of the encapsulated drug can be controlled by the pore size of the MOF and the interactions between the drug and the framework. Stimuli-responsive release can also be engineered, where the drug is released in response to specific triggers such as pH, temperature, or the presence of certain biomolecules.

-

Targeted Delivery: The surface of the MOF can be functionalized with targeting ligands to direct the drug-loaded MOF to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing side effects.

-

Intrinsic Therapeutic Activity: As the benzimidazole moiety is biologically active, the framework itself may contribute to the overall therapeutic effect, potentially leading to synergistic outcomes with the loaded drug.

Conclusion

The solvothermal synthesis of metal-organic frameworks using 1H-benzimidazole-5-carboxylate linkers offers a versatile platform for the development of novel materials for drug delivery and other biomedical applications. By carefully controlling the synthesis parameters, researchers can tune the properties of these MOFs to meet the specific requirements of their intended application. The combination of a biologically active linker with the unique structural features of MOFs opens up new avenues for the design of sophisticated and effective therapeutic systems.

References

-

G.L. arap, X. Wang, Y.Y. Wang, & G.M. Wang. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. RSC Advances, 10(60), 34943-34952. Available at: [Link]

-

Yuliastuti, S. K., & Wahyuningsih, S. (2017). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK The Journal for Technology and Science, 28(1), 1-5. Available at: [Link]

-

National Center for Biotechnology Information (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. PubChem. Available at: [Link]

-

SciSpace (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence. Available at: [Link]

-

Chemical Methodologies. (2019). Metal-organic Framework MIL-53(Fe) as a Highly Efficient Reusable Catalyst for the Synthesis of 2-aryl-1H-benzimidazoles. Available at: [Link]

-

RSC Publishing. (2020). Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. Available at: [Link]

-

Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Applied Sciences, 11(21), 9856. Available at: [Link]

-

ResearchGate. (2025). New two-dimensional metal–organic frameworks constructed from 1H-benzimidazole-5,6-dicarboxylic acid with luminescent studies. Available at: [Link]

-

ResearchGate. (n.d.). Metal-organic frameworks (MOFs)-derived ZrOSO4@C for photocatalytic synthesis of benzimidazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Crystal structure of metal organic frameworks: (a) MOF-5; (b) HKUST-1... Available at: [Link]

-

National Center for Biotechnology Information. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Available at: [Link]

-

MDPI. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Available at: [Link]

-

ResearchGate. (2025). (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

-

OSTI.GOV. (n.d.). Extension of Solvent-Assisted Linker Exchange to Supported Metal–Organic Framework Thin Films. Available at: [Link]

-

RSC Publishing. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Available at: [Link]

-

Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Available at: [Link]

-

MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

-

National Center for Biotechnology Information. (2025). A flexible copper MOF as a carboxylate-specific crystalline sponge for structure solution using X-ray and electron diffraction. Available at: [Link]

-

Dalton Transactions. (n.d.). Optimized trimetallic benzotriazole-5-carboxylate MOFs with coordinately unsaturated active sites as an efficient electrocatalyst for the oxygen evolution reaction. Available at: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. iptek.its.ac.id [iptek.its.ac.id]

- 7. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]

Application Notes and Protocols for In Vitro Biological Evaluation of 1H-Benzimidazole-5-Carboxylate Derivatives

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The 1H-benzimidazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its unique structure, arising from the fusion of a benzene and an imidazole ring, allows for versatile substitutions, leading to a wide spectrum of biological activities.[2][3] Derivatives of 1H-benzimidazole-5-carboxylate, in particular, have garnered significant interest in drug discovery due to their demonstrated efficacy as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6][7][8]

This guide provides a comprehensive overview of detailed in vitro biological assay protocols tailored for the evaluation of 1H-benzimidazole-5-carboxylate derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible assessment of novel chemical entities.

I. Anticancer Activity: Cytotoxicity and Proliferation Assays

A primary focus in the development of novel benzimidazole derivatives is their potential as anticancer agents.[9][10][11] The initial step in evaluating this potential is to assess their cytotoxic effects on various cancer cell lines. The MTT assay remains a widely used, robust, and reliable method for this purpose.

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells, thus providing a measure of cell viability.

Experimental Workflow: MTT Assay

Caption: Workflow for assessing anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

-

1H-benzimidazole-5-carboxylate derivatives

-

Selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)[6]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the benzimidazole derivatives in DMSO. Further dilute the stock solution with culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with vehicle control (medium with the same concentration of DMSO) and a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.[12] The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.[12] This can be calculated using non-linear regression analysis software.[13]

Causality Behind Experimental Choices:

-

Choice of Cell Lines: The selection of cancer cell lines should be based on the therapeutic target of interest. For instance, MCF-7 is an estrogen-receptor-positive breast cancer cell line, making it suitable for studying compounds targeting this pathway. The NCI60 panel, a collection of 60 human tumor cell lines, can be used for broader screening.[14]

-

Incubation Time: A 48 to 72-hour incubation period is generally sufficient to observe the cytotoxic effects of a compound. Longer incubation times may be necessary for slow-growing cell lines.[15]

-

Positive Control: Doxorubicin is a well-characterized anticancer drug and serves as a reliable positive control to validate the assay's performance.

| Parameter | Typical Range/Value | Rationale |

| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |

| Compound Concentrations | 0.1 - 100 µM | A wide range is used to determine the dose-response relationship. |

| Incubation Time | 48 - 72 hours | Allows for sufficient time for the compound to exert its cytotoxic effects. |

| MTT Concentration | 0.5 mg/mL (final) | Optimal concentration for formazan production without being toxic to cells. |

| Wavelength | 570 nm | Peak absorbance of the formazan product. |

II. Antimicrobial Activity: Broth Microdilution Assay

Benzimidazole derivatives have shown significant promise as antimicrobial agents against a variety of bacterial and fungal pathogens.[4][16][17][18] The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle of Broth Microdilution

This assay involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Broth Microdilution

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution assay.

Detailed Protocol: Broth Microdilution

Materials:

-

1H-benzimidazole-5-carboxylate derivatives

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[19] or fungal strains (e.g., Candida albicans ATCC 10231)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well U-bottom plates

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

0.5 McFarland turbidity standard

Procedure:

-

Compound Preparation: Prepare a stock solution of the benzimidazole derivatives in DMSO. Perform a two-fold serial dilution of the compounds in the appropriate broth in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate already containing the serially diluted compounds.

-

Controls: Include a growth control well (inoculum without compound), a sterility control well (broth only), and a positive control with a known antimicrobial agent.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Causality Behind Experimental Choices:

-

Choice of Microorganism: The selection of microbial strains should be based on clinically relevant pathogens or those known to be susceptible to benzimidazole-type compounds.

-

Standardized Inoculum: A standardized inoculum is crucial for the reproducibility of the assay, as the MIC can be affected by the initial number of microorganisms.

-

Growth Medium: The choice of broth is critical as it must support the growth of the test organism and not interfere with the activity of the antimicrobial agent.

| Parameter | Typical Value | Rationale |

| Inoculum Size | 5 x 10^5 CFU/mL | A standardized inoculum ensures reproducibility. |

| Incubation Temperature | 37°C (bacteria), 35°C (fungi) | Optimal growth temperature for the respective microorganisms. |

| Incubation Time | 18-24h (bacteria), 24-48h (fungi) | Allows for sufficient microbial growth to be observed. |

III. Anti-inflammatory Activity: COX Enzyme Inhibition Assay

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[5] Benzimidazole derivatives have been investigated as potential COX inhibitors.[5][20] An in vitro COX inhibition assay is a valuable tool to screen for this activity.

Principle of COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes (COX-1 and COX-2). The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate, which results in a color change that can be measured spectrophotometrically.

Experimental Workflow: COX Inhibition Assay

Caption: Workflow for the in vitro COX enzyme inhibition assay.

Detailed Protocol: COX Inhibition Assay

Materials:

-

1H-benzimidazole-5-carboxylate derivatives

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Assay buffer (e.g., Tris-HCl)

-

Positive control (e.g., Celecoxib for COX-2, Naproxen for non-selective)[20]

-

96-well plate

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 590-620 nm for TMPD oxidation) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition using the formula:

-

% Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

-

IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

-

Separate COX-1 and COX-2 Assays: Testing against both isoforms is crucial to determine the selectivity of the inhibitor. COX-2 selective inhibitors are generally preferred as they have a lower risk of gastrointestinal side effects associated with COX-1 inhibition.

-

Positive Controls: Using both a selective (Celecoxib) and a non-selective (Naproxen) COX inhibitor as controls helps to validate the assay and benchmark the potency and selectivity of the test compounds.[20]

IV. Antiviral Activity: Neuraminidase Inhibition Assay

Certain benzimidazole derivatives have shown potential as antiviral agents, particularly against influenza viruses.[2][8] A key target for anti-influenza drugs is the neuraminidase (NA) enzyme, which is essential for the release of new virus particles from infected cells.

Principle of Neuraminidase Inhibition Assay

This is a fluorescence-based assay that measures the activity of the viral neuraminidase enzyme.[21] The enzyme cleaves a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), to release a fluorescent product, 4-methylumbelliferone (4-MU).[22] The inhibitory effect of a compound is determined by its ability to reduce the production of the fluorescent signal.[22]

Experimental Workflow: Neuraminidase Inhibition Assay

Caption: Workflow for the fluorometric neuraminidase inhibition assay.

Detailed Protocol: Neuraminidase Inhibition Assay

Materials:

-

1H-benzimidazole-5-carboxylate derivatives

-

Recombinant neuraminidase from influenza virus

-

Fluorogenic substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)

-

Assay buffer (e.g., MES buffer)

-

Stop solution (e.g., ethanol/glycine buffer)

-

Positive control (e.g., Oseltamivir)

-

Black 96-well plates

Procedure:

-

Reaction Setup: In a black 96-well plate, add the assay buffer, the neuraminidase enzyme, and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the plate for 30 minutes at 37°C.

-

Reaction Initiation: Add the MUNANA substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate for 1 hour at 37°C.[21]

-

Stopping the Reaction: Add the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[21]

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the previous assays.

Causality Behind Experimental Choices:

-

Fluorogenic Substrate: The use of a fluorogenic substrate provides a highly sensitive and quantitative measure of enzyme activity.

-

Black Plates: Black microplates are used to minimize background fluorescence and light scattering, thereby improving the signal-to-noise ratio.

-

Positive Control: Oseltamivir is a clinically approved neuraminidase inhibitor and serves as an excellent positive control for this assay.

V. General Considerations for In Vitro Assays

-

Solubility: Ensure that the test compounds are completely dissolved in the assay medium to obtain accurate results. If solubility is an issue, consider using co-solvents or other formulation strategies.

-

Cytotoxicity: When evaluating enzyme inhibitors or antiviral compounds in cell-based assays, it is essential to perform a parallel cytotoxicity assay to ensure that the observed activity is not due to general cell toxicity.[4]

-

Reproducibility: All assays should be performed in triplicate and repeated on at least two separate occasions to ensure the reproducibility of the results.

-

Data Interpretation: IC50 values are dependent on the specific assay conditions and should be interpreted in the context of the experimental setup.[12] Comparing the IC50 values of test compounds to that of a standard drug provides a valuable benchmark for their potency.[12]

Conclusion

The in vitro assays detailed in this guide provide a robust framework for the preliminary biological evaluation of 1H-benzimidazole-5-carboxylate derivatives. By systematically assessing their anticancer, antimicrobial, anti-inflammatory, and antiviral activities, researchers can identify promising lead compounds for further development. Adherence to these detailed protocols and an understanding of the underlying scientific principles will ensure the generation of high-quality, reproducible data, accelerating the journey from chemical synthesis to potential therapeutic application.

References

-

Gülçin, İ., & Beydemir, Ş. (2013). Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. Available from: [Link]

-

Ahmad, I., et al. (2024). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. PubMed. Available from: [Link]

-

Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Available from: [Link]

-

Designed 1H-benzimidazole-5-carboxamidine derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Benzimidazole derivatives with antiviral activity. (n.d.). ResearchGate. Available from: [Link]

-

In Vitro and In Silico Evaluation of Anticancer Potential and Apoptotic Activity of Benzimidazole-Based Compounds. (2025). DOI. Available from: [Link]

-

Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. (n.d.). MDPI. Available from: [Link]

-

New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies. (2018). PubMed. Available from: [Link]

-

Synthesis and Evaluation of 1H-1, 3-Benzimidazole Derivatives as Potential Antidiabetic and Antioxidant Agents. (n.d.). ResearchGate. Available from: [Link]

-

Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. Available from: [Link]

-

Full article: Synthesis, in vitro and in vivo antitumor and antiviral activity of novel 1-substituted benzimidazole derivatives. (n.d.). Taylor & Francis. Available from: [Link]

-

Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. (2014). PubMed. Available from: [Link]

-

Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021). SciSpace. Available from: [Link]

-

Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (n.d.). ResearchGate. Available from: [Link]

-

Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Available from: [Link]

-

What cell line should I choose for citotoxicity assays?. (2023). ResearchGate. Available from: [Link]

-

Influenza - Neuraminidase Inhibition Test. (n.d.). GOV.UK. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). PMC. Available from: [Link]

-

A review for cell-based screening methods in drug discovery. (n.d.). PMC. Available from: [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). PMC. Available from: [Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024). ACS Publications. Available from: [Link]

-

(PDF) Anti-Inflammatory Trends of New Benzimidazole Derivatives. (2025). ResearchGate. Available from: [Link]

-

Fragment-based approaches to enzyme inhibition. (n.d.). PMC. Available from: [Link]

-

(PDF) Cell Culture Drug Testing: A Comprehensive Overview. (2025). ResearchGate. Available from: [Link]

-

N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... (2022). RSC Publishing. Available from: [Link]

-

Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. (2020). PubMed. Available from: [Link]

-

Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). PMC. Available from: [Link]

-

Insilico and Biological Evaluation of Anti-Inflammatory Activity of synthesized Benzimidazoles Derivatives. (2024). Biosciences Biotechnology Research Asia. Available from: [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Available from: [Link]

-

Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Available from: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Available from: [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers. Available from: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Bitesize Bio. Available from: [Link]

-

Design, Synthesis and in Vitro Antibacterial Activity of 2-thiomethyl-benzimidazole Derivatives. (n.d.). Scirp.org. Available from: [Link]

-

A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and ... (2019). Anticancer Research. Available from: [Link]

-

(PDF) Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. (2021). ResearchGate. Available from: [Link]

-

An Optimized Cell-Based Assay To Assess Influenza Virus Replication By Measuring Neuraminidase Activity and Its Applications For ... (2022). DigitalCommons@TMC. Available from: [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed. Available from: [Link]

-

Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Available from: [Link]

-

Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023). ACS Publications. Available from: [Link]

-

How to determine IC50 value of a compound ?. (2017). ResearchGate. Available from: [Link]

-

IC50. (n.d.). Wikipedia. Available from: [Link]

-

Cancer Cell-Based Assays. (n.d.). Charles River Laboratories. Available from: [Link]

-

(PDF) Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). ResearchGate. Available from: [Link]

-

6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio. Available from: [Link]

-

Fluorometric Neuraminidase Assay. (n.d.). Creative Diagnostics. Available from: [Link]

-

(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). ResearchGate. Available from: [Link]

Sources

- 1. rroij.com [rroij.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]